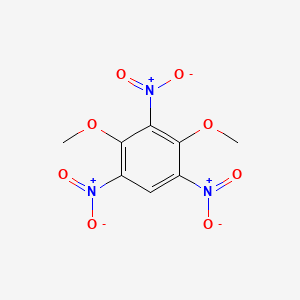
N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with various molecular targets. It is believed to inhibit key enzymes involved in cellular processes, such as topoisomerase II, which plays a critical role in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell death. Additionally, it may exhibit anti-inflammatory and antioxidant activities, contributing to its therapeutic potential.
類似化合物との比較
- N’-(2,6-Dichlorobenzylidene)hexadecanohydrazide
- N’-(2,6-Dichlorobenzylidene)octadecanohydrazide
- N’-(2,6-Dichlorobenzylidene)nicotinohydrazide
Comparison: N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of methoxy groups on the benzene ring, which can influence its electronic properties and reactivity. This structural difference can result in variations in biological activity and chemical behavior compared to its analogs .
特性
CAS番号 |
357410-08-3 |
|---|---|
分子式 |
C16H14Cl2N2O3 |
分子量 |
353.2 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-14-7-6-10(8-15(14)23-2)16(21)20-19-9-11-12(17)4-3-5-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+ |
InChIキー |
RBDUJTLZSQLBNW-DJKKODMXSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)


![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)


methanone](/img/structure/B11941647.png)


![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)


![N,N'-bis[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B11941692.png)
